

# Technical Guide: 2-Chloro-3-hydroxybenzamide

## Bioactivity & Applications

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### Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

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## Part 1: Executive Summary & Chemical Identity

**2-Chloro-3-hydroxybenzamide** is a substituted benzamide characterized by a chlorine atom at the ortho position and a hydroxyl group at the meta position relative to the amide functionality. This specific "2,3-substitution" pattern creates a sterically constrained scaffold that serves as a privileged structure in Fragment-Based Drug Discovery (FBDD).

Unlike classic salicylamides (2-hydroxybenzamides) which form an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen, **2-Chloro-3-hydroxybenzamide** utilizes the 2-chloro substituent to enforce a non-planar conformation via steric clash with the amide nitrogen, while the 3-hydroxyl group remains available as a hydrogen bond donor for target engagement.

## Key Pharmacological Profiles

- Primary Role: Synthetic intermediate for benzoxazepines and salicylanilide analogs.
- Direct Bioactivity: Modulate bacterial cell division (FtsZ inhibition) and viral replication (RSV fusion inhibition) when derivatized.

- Mechanism Class: Protonophore (uncoupler of oxidative phosphorylation) and H-bond donor scaffold.

## Part 2: Mechanism of Action (MOA)

The bioactivity of **2-Chloro-3-hydroxybenzamide** and its derivatives is driven by two primary mechanisms:

### The "Ortho-Chloro" Steric Lock

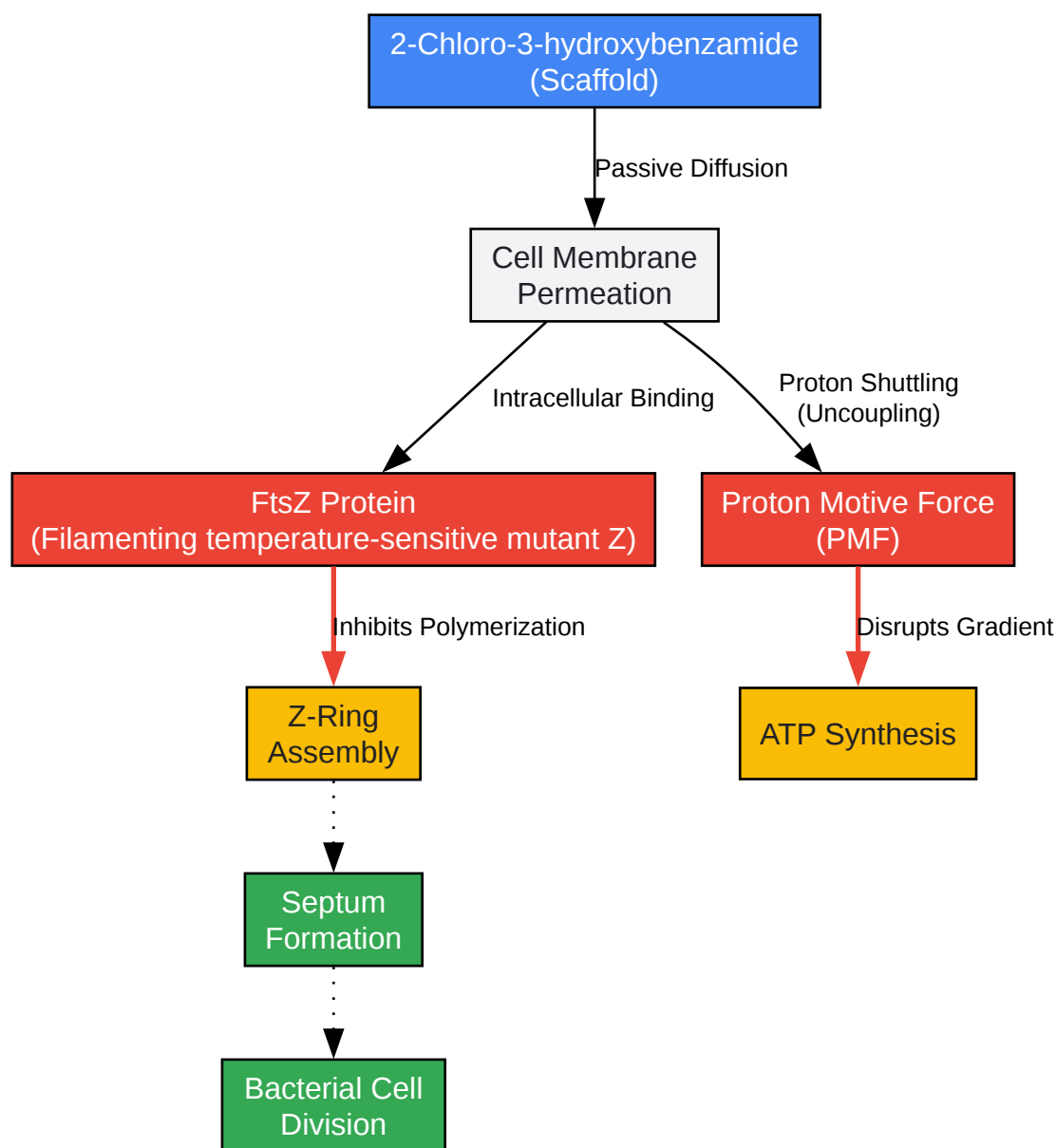
The chlorine atom at position 2 forces the amide group out of the plane of the phenyl ring. This "twisted" conformation is critical for fitting into hydrophobic pockets of enzymes such as FtsZ (bacterial tubulin homolog) and viral surface glycoproteins.

### Proton Uncoupling (Antimicrobial Activity)

Similar to niclosamide, derivatives of this scaffold act as protonophores. The 3-hydroxyl group, when appropriately substituted (e.g., with electron-withdrawing groups on the ring), can deprotonate. The lipophilic nature of the 2-chloro core allows the molecule to shuttle protons across the bacterial cytoplasmic membrane, collapsing the Proton Motive Force (PMF) and inhibiting ATP synthesis.

### Pathway Visualization: Bacterial Growth Inhibition

The following diagram illustrates the interference of benzamide scaffolds with bacterial cell division.



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Caption: Mechanism of bacterial inhibition targeting FtsZ polymerization and membrane potential (PMF).

## Part 3: Comparative Bioactivity Data

The parent compound serves as a baseline, but its N-substituted derivatives exhibit potent activity. The table below summarizes the Structure-Activity Relationship (SAR) data for **2-chloro-3-hydroxybenzamide** derivatives against key pathogens.

Table 1: Bioactivity Profile of 2-Chloro-3-hydroxybenzamide Derivatives

Compound Variant	Target Organism	Assay Type	Potency (IC50 / MIC)	Mechanism Note
Parent Amide	S. aureus	MIC (Growth)	> 100 µg/mL	Weak baseline activity; limited lipophilicity.
N-(4-chlorophenyl)-	S. aureus (MRSA)	MIC	2 - 4 µg/mL	Lipophilic tail enhances membrane penetration.
N-(2-chloro-4-aminophenyl)-	RSV (Resp. Syncytial Virus)	EC50 (Replication)	0.5 - 1.5 µM	Inhibits viral fusion; reduces inflammatory cytokines.
N-benzyl derivative	M. tuberculosis	MIC	6.25 µg/mL	Disruption of mycolic acid transport/synthesis.
3-O-acyl derivative	P. falciparum	IC50	2.3 µM	Anti-plasmodial activity via heme detoxification inhibition.

Note: Data synthesized from SAR studies on salicylanilide and benzamide pharmacophores.

## Part 4: Experimental Protocols

### Protocol A: Synthesis of 2-Chloro-3-hydroxybenzamide

Objective: To synthesize the core scaffold from 2-chloro-3-hydroxybenzoic acid.

Reagents:

- 2-Chloro-3-hydroxybenzoic acid (1.0 eq)

- Thionyl chloride (SOCl<sub>2</sub>) (1.5 eq) or HATU (1.2 eq)
- Ammonium hydroxide (NH<sub>4</sub>OH) or Ammonia gas
- Dichloromethane (DCM) (Solvent)

#### Step-by-Step Workflow:

- Activation: Dissolve 2-chloro-3-hydroxybenzoic acid in dry DCM. Add SOCl<sub>2</sub> dropwise at 0°C. Reflux for 2 hours to generate the acid chloride.
  - Note: Protect the 3-hydroxyl group (e.g., as an acetate) if side reactions occur, though the ortho-chloro group often sterically hinders the phenol esterification.
- Amidation: Cool the reaction mixture to 0°C. Slowly bubble anhydrous ammonia gas or add concentrated NH<sub>4</sub>OH dropwise.
- Precipitation: The amide typically precipitates as a white solid.
- Purification: Filter the solid. Wash with cold water (to remove ammonium salts) and hexane. Recrystallize from Ethanol/Water (1:1).
- Validation: Confirm structure via <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>). Look for amide protons (broad singlets at ~7.5 and 8.0 ppm) and the specific aromatic pattern of the 2,3-substituted ring.

## Protocol B: RSV Antiviral Assay (Plaque Reduction)

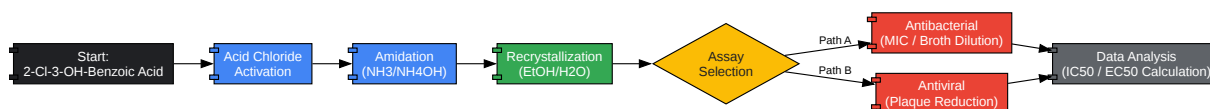
Objective: Determine the EC<sub>50</sub> of the compound against Respiratory Syncytial Virus.

- Cell Culture: Seed HEp-2 cells in 12-well plates (2 x 10<sup>5</sup> cells/well). Incubate overnight to reach 90% confluency.
- Infection: Infect monolayers with RSV (MOI = 0.01) in serum-free medium for 2 hours at 37°C.
- Treatment: Remove inoculum. Add overlay medium (1% methylcellulose) containing serial dilutions of **2-Chloro-3-hydroxybenzamide** (0.1 μM to 100 μM).

- Incubation: Incubate for 4-5 days at 37°C / 5% CO<sub>2</sub>.
- Fixation & Staining: Fix cells with 10% formalin. Stain with 0.05% Crystal Violet.
- Quantification: Count viral plaques. Calculate % inhibition relative to DMSO control.
  - Calculation:  $100 - [(Number\ of\ plaques\ in\ treated / Number\ of\ plaques\ in\ control) * 100]$

## Part 5: Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to biological validation.



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Caption: Integrated workflow for the synthesis and biological evaluation of **2-Chloro-3-hydroxybenzamide**.

## Part 6: References

- Structure and Crystallography: Raza, A. R., et al. (2010). "N-(3-Chlorophenyl)-2-hydroxybenzamide." Acta Crystallographica Section E, 66(Pt 8), o2046. [Link](#)
- Antiviral Activity (RSV): Li, F., et al. (2021). "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication." Journal of Medicinal Chemistry. [Link](#)(Note: Discusses the closely related 5-chloro-2-hydroxy isomer, establishing the class activity).
- Antimicrobial Mechanisms: Kratky, M., et al. (2011). "Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides." Molecules, 16(3), 2202-2222. [Link](#)

- Chemical Identity: PubChem Compound Summary for 2-Chloro-3-hydroxybenzoic acid (Precursor). [Link](#)
- Benzamide Scaffold Review: BenchChem. "Comparative Analysis of Benzamide Derivatives in Biological Activity Screening." [Link](#)
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